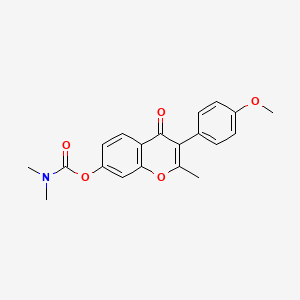

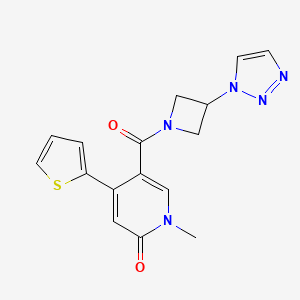

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using various computational methods. For a related compound, properties such as optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties and UV–Vis spectral analysis were predicted .Applications De Recherche Scientifique

Synthesis and Analgesic Activity

Research has explored the synthesis and analgesic activity of compounds structurally related to "3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate." Stereoisomers with high optical purity have been synthesized from natural products, showing significant analgesic activity without acute toxicity. This research indicates the potential for developing new analgesic compounds based on the chromene structure (Pavlova et al., 2015).

Synthesis and Structure of Ligands and Complexes

Another study focused on the reaction of chromones with N-methylhydrazine to form highly substituted pyrazoles, which were then used as ligands in complexes with platinum(II) and palladium(II) metal ions. This work contributes to the understanding of the structural and chemical properties of chromone-based ligands and their potential applications in catalysis and material science (Budzisz et al., 2004).

Synthesis of Aromatic Carbamate Derivatives

The condensation of methyl N-(3-hydroxyphenyl)carbamate with various acetoacetates and acids has led to the synthesis of chromene derivatives, showcasing the versatility of chromene-based compounds in synthesizing diverse aromatic carbamates. This highlights the compound's role in the development of new organic molecules with potential applications in medicinal chemistry (Velikorodov et al., 2014).

Antibacterial and Anti-inflammatory Activities

Further research has been conducted on the synthesis of compounds based on the coumarin-pyrazole hybrid under microwave-irradiation, demonstrating significant antibacterial and anti-inflammatory activities. This suggests the potential of chromene derivatives in creating chemotherapeutics for treating bacterial infections and inflammation (Chavan & Hosamani, 2018).

Antibacterial Effects and Synthesis of New Derivatives

The organic synthesis of compounds including 4-hydroxy-chromen-2-one and their antibacterial activity has been reported, showing high levels of bacteriostatic and bactericidal activity. This underscores the potential of chromene derivatives as effective antibacterial agents (Behrami & Dobroshi, 2019).

Orientations Futures

The future directions for the study of “3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards. It could also involve the development of this compound for various applications, based on its properties .

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-12-18(13-5-7-14(24-4)8-6-13)19(22)16-10-9-15(11-17(16)25-12)26-20(23)21(2)3/h5-11H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNIRBOUSMNUSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2532005.png)

![(E)-4-(Dimethylamino)-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2532011.png)

![Ethyl 4-[[2-(furan-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2532017.png)

![3-chloro-2-[5-[(Z)-2-nitroprop-1-enyl]pyrazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)